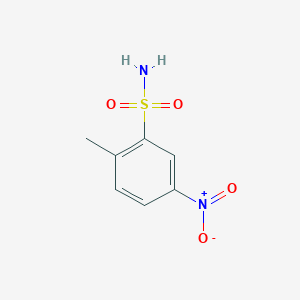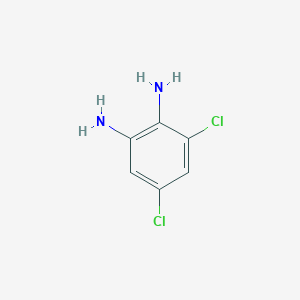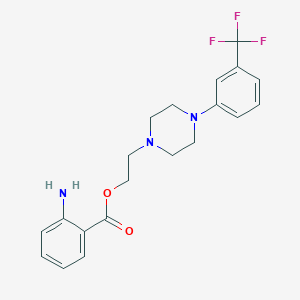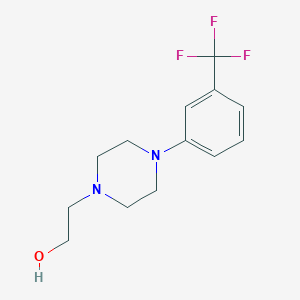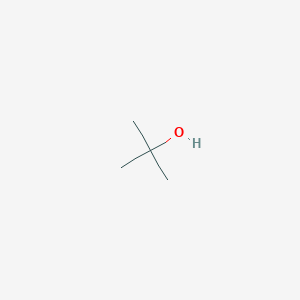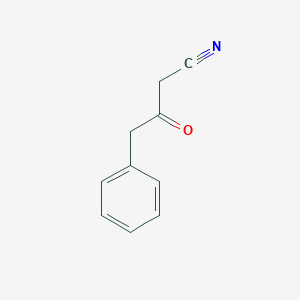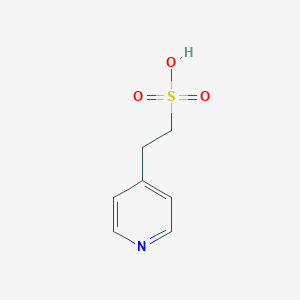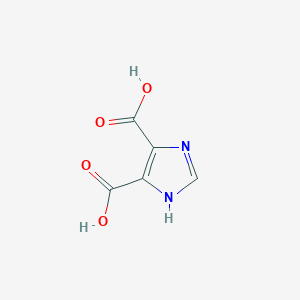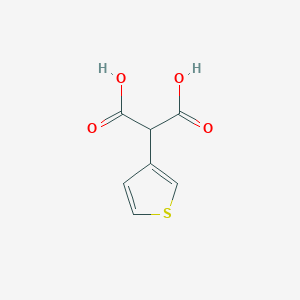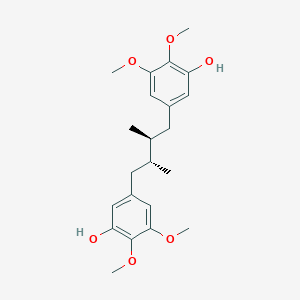
2,2'-Binorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Binorbornane, also known as norcamphor, is a bicyclic organic compound that belongs to the family of norbornanes. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2,2'-Binorbornane is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It has also been shown to act as a ligand in catalysis by coordinating with metal ions and facilitating chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2'-Binorbornane. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,2'-Binorbornane in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It also has a unique chemical structure and properties that make it a useful tool for investigating the mechanism of chemical reactions and for synthesizing complex organic molecules. However, one limitation of using 2,2'-Binorbornane is its low solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for research on 2,2'-Binorbornane. One potential area of research is the development of new synthetic methods for producing 2,2'-Binorbornane and its derivatives. Another area of research is the investigation of the mechanism of action of 2,2'-Binorbornane and its potential applications in catalysis and asymmetric synthesis. Additionally, research could be conducted on the biological and physiological effects of 2,2'-Binorbornane and its potential use in medicine.
Méthodes De Synthèse
The synthesis of 2,2'-Binorbornane can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the hydrogenation of 2,2'-Binorbornanequinone. The Diels-Alder reaction involves the reaction of cyclopentadiene with norbornene in the presence of a catalyst to form the desired product. The Birch reduction involves the reduction of 2,2'-Binorbornanequinone with sodium metal in liquid ammonia to produce 2,2'-Binorbornane. The hydrogenation of 2,2'-Binorbornanequinone involves the reaction of 2,2'-Binorbornanequinone with hydrogen gas in the presence of a catalyst to form 2,2'-Binorbornane.
Applications De Recherche Scientifique
2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of complex organic molecules. In addition, 2,2'-Binorbornane has been used as a model compound for studying the properties of bicyclic compounds and for investigating the mechanism of chemical reactions.
Propriétés
Numéro CAS |
18947-78-9 |
|---|---|
Nom du produit |
2,2'-Binorbornane |
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
Clé InChI |
CNPLCYMOFRVMHO-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
SMILES canonique |
C1CC2CC1CC2C3CC4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



